molecular formula C10H12Cl2N2 B1520497 2-(2-chloroethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride CAS No. 1240527-05-2

2-(2-chloroethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride

Cat. No. B1520497
M. Wt: 231.12 g/mol
InChI Key: OZHIWOKOFJJVGL-UHFFFAOYSA-N
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Description

The compound is a derivative of chloroethylamine, which is a chlorine-containing organic fine chemical product . It is widely applied to industries such as medicines, pesticides, surfactants, dyes, and functional materials .


Synthesis Analysis

The synthesis of similar compounds, such as 2-chloroethylamine hydrochloride, involves taking ethanolamine as a raw material, using organic acid as a catalyst, and using hydrogen chloride as a chlorination reagent to carry out substitution reaction .


Molecular Structure Analysis

While the exact structure of “2-(2-chloroethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride” is not available, related compounds like 2-Chloro-N,N-diethylethylamine have a linear formula of (CH3)2NCH2CH2Cl · HCl .


Chemical Reactions Analysis

The key step of synthetic strategies for similar compounds relies on well-established methods utilizing 2-chloro-N-(2-chloroethyl)ethanamine hydrochloride as a building block for construction of piperazine moieties .

Scientific Research Applications

Biological Activity and Therapeutic Potential

  • Antiviral and Anticancer Properties : The synthesis and testing of N-alkyl derivatives of 1H-benzotriazole and 1H-benzimidazole, closely related to the compound of interest, have shown enhanced anti-helical activity against enzymes of selected Flaviviridae, including hepatitis C virus (HCV) and other related viruses. This suggests potential applications in developing antiviral therapies (Bretner et al., 2005). Additionally, derivatives of benzotriazole and benzimidazole have been explored for their anticancer properties, particularly in inhibiting specific human ovarian carcinoma cell lines, indicating potential selective antitumor activities (Bradshaw et al., 1998).

  • Antibacterial and Antifungal Activities : Structural studies on 2-chloromethyl-1H-benzimidazole hydrochloride, a compound structurally similar to the chemical of interest, have revealed its potential for antibacterial activity, hinting at possible applications in developing new antibacterial agents (Abdel Ghani & Mansour, 2012).

  • Corrosion Inhibition : The use of thiazole and benzimidazole derivatives, including structures similar to the compound , as corrosion inhibitors for various metals in acidic solutions has been documented. This research indicates potential industrial applications in protecting metal surfaces against corrosion (Yadav, Sharma, & Kumar, 2015).

Mechanisms of Action

  • Enzyme Inhibition and Metabolic Interactions : The activity of benzimidazole derivatives, including those structurally related to the target compound, has been linked to their ability to inhibit enzymes and interact with cellular metabolism, suggesting mechanisms that could be exploited for therapeutic benefits, particularly in cancer therapy and infection control (Khaled, 2003).

  • Molecular Structure and Drug Design : Detailed studies on the molecular structure of benzimidazole derivatives have provided insights into their electronic properties and potential interactions with biological molecules, aiding in the design of more effective drugs (Obot & Obi-Egbedi, 2010).

properties

IUPAC Name

2-(2-chloroethyl)-1-methylbenzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2.ClH/c1-13-9-5-3-2-4-8(9)12-10(13)6-7-11;/h2-5H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHIWOKOFJJVGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloroethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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